N'-[2-(4-bromophenoxy)acetyl]benzohydrazide
Description
N'-[2-(4-Bromophenoxy)acetyl]benzohydrazide is a benzohydrazide derivative characterized by a central benzohydrazide scaffold substituted with a 4-bromophenoxyacetyl group. The compound is synthesized via a coupling reaction between 4-pyrrol-1-yl benzoic acid hydrazide (or analogous precursors) and 4-bromophenoxy acetic acid, mediated by coupling agents such as HBTU and DIPEA under cold conditions . Structural confirmation is achieved through spectral analysis, including $ ^1H $-NMR, $ ^{13}C $-NMR, and mass spectrometry. Key spectral features include:
- $ ^1H $-NMR signals for NH groups (~10.1–10.5 ppm), aromatic protons (7.0–8.0 ppm), and methyl/methylene groups (2.2–4.7 ppm) .
- A singlet for the CH$_2$ group in the acetyl linker at ~4.65 ppm .
The compound’s bromophenoxy substituent enhances electron-withdrawing properties, influencing its reactivity and biological activity.
Properties
IUPAC Name |
N'-[2-(4-bromophenoxy)acetyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c16-12-6-8-13(9-7-12)21-10-14(19)17-18-15(20)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPGHYCERYKRCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383060 | |
| Record name | N'-[2-(4-bromophenoxy)acetyl]benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5237-44-5 | |
| Record name | N'-[2-(4-bromophenoxy)acetyl]benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-bromophenoxy)acetyl]benzohydrazide typically involves the reaction of 4-bromophenol with chloroacetyl chloride to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with benzohydrazide under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N’-[2-(4-bromophenoxy)acetyl]benzohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes reactions typical of hydrazides and acetyl groups:
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Hydrolysis : The acetyl group can hydrolyze under acidic/basic conditions to yield the corresponding hydrazide acid.
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Oxidation : The compound may undergo oxidation (e.g., with KMnO₄ or H₂O₂), potentially targeting the hydrazide moiety or aromatic rings.
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Enzyme interactions : Studies suggest binding to enzymes like dihydrofolate reductase (DHFR) and enoyl ACP reductase, modulating their activity .
Structural and Functional Comparisons
A comparison of N′-[2-(4-bromophenoxy)acetyl]benzohydrazide with similar compounds highlights its distinct features:
Research Findings
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Antibacterial Activity : Derivatives with acetyl substitutions (e.g., 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazides) exhibit strong antibacterial effects, attributed to enzyme inhibition .
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Enzyme Inhibition : Molecular docking studies reveal interactions with DHFR and enoyl ACP reductase active sites, suggesting therapeutic potential .
Scientific Research Applications
Chemical Structure and Synthesis
N'-[2-(4-bromophenoxy)acetyl]benzohydrazide features a hydrazide functional group linked to a benzene ring, with a bromophenoxy substituent that enhances its reactivity. The synthesis typically involves the reaction of 4-bromophenoxyacetic acid with benzohydrazine, often facilitated by acylation techniques. Various studies have reported successful synthesis routes that yield this compound with high purity and yield percentages, making it suitable for further biological testing .
Anticancer Properties
Several studies have highlighted the anticancer potential of benzohydrazide derivatives, including this compound. These compounds have been evaluated against various cancer cell lines, showing promising cytotoxic effects. For instance, compounds derived from benzohydrazides exhibited significant activity against colorectal cancer cells (HT29), with some derivatives demonstrating IC50 values in the micromolar range .
Antimicrobial Activity
Benzohydrazides have also been investigated for their antimicrobial properties. Research indicates that this compound and its analogs possess activity against both gram-positive and gram-negative bacteria. In vitro studies have shown that these compounds can inhibit bacterial growth effectively, making them candidates for developing new antimicrobial agents .
Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. For example, it has shown dual inhibition of enoyl-acyl carrier protein (ACP) reductase and dihydrofolate reductase (DHFR), which are crucial targets in antibiotic development . Molecular docking studies suggest strong binding interactions at the active sites of these enzymes, indicating a mechanism by which these compounds exert their biological effects.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism by which N’-[2-(4-bromophenoxy)acetyl]benzohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromophenoxy group can enhance binding affinity, while the benzohydrazide moiety may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Insights :
- Electron-withdrawing groups (Br, Cl, NO$_2$) increase melting points (e.g., 17c: 256–258°C vs. 4-Br analog: ~190–192°C ).
- Steric effects: Bulky substituents (e.g., 2,4-dimethylphenoxy in 3d) reduce reaction yields (59% vs. 77% for simpler analogs ).
Physicochemical Properties
Trends :
Activity Insights :
- Bromophenoxy derivatives show potent enzyme inhibition, likely due to enhanced electrophilicity from the Br atom .
- Chlorine and nitro substituents improve antimicrobial activity but may reduce selectivity .
Computational and Docking Studies
- This compound exhibits strong binding affinity (-9.2 kcal/mol) to Enoyl ACP reductase via hydrogen bonding with Arg98 and hydrophobic interactions .
- 4-Hydroxy analog (5l) shows superior docking scores (-10.1 kcal/mol) against acetylcholinesterase due to hydrogen bonding with Tyr337 .
Biological Activity
N'-[2-(4-bromophenoxy)acetyl]benzohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant studies and findings.
1. Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation reaction between 4-bromophenoxyacetic acid and benzohydrazide. The resulting compound is characterized using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry, to confirm its structure and purity.
2.1 Antimicrobial Activity
Several studies have reported the antimicrobial properties of benzohydrazide derivatives, including this compound. The compound exhibits significant activity against various bacterial strains. For instance, in vitro tests showed that it effectively inhibited the growth of Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition zones comparable to standard antibiotics .
2.2 Anticancer Activity
This compound has also shown promising anticancer properties. In studies involving various cancer cell lines, including human colon cancer (HCT116), the compound demonstrated significant cytotoxic effects with IC50 values ranging from 5 to 10 µM, indicating its potential as a chemotherapeutic agent .
The mechanism through which this compound exerts its biological effects involves multiple pathways:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR). Molecular docking studies reveal that it binds effectively to these enzymes' active sites, disrupting their functions and leading to cell death in microbial and cancer cells .
- Receptor Interaction : It has been suggested that the compound may interact with specific receptors involved in cell signaling pathways, potentially modulating processes like apoptosis in cancer cells .
4. Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the compound against a panel of antibiotic-resistant bacterial strains. Results indicated that it not only inhibited growth but also reduced biofilm formation, which is critical in treating chronic infections caused by biofilm-forming bacteria .
- Anticancer Research : In another study focusing on its anticancer potential, researchers found that treatment with the compound led to significant apoptosis in HCT116 cells, as evidenced by increased levels of caspase-3 activity and changes in mitochondrial membrane potential .
5. Conclusion
This compound represents a promising candidate for further development as an antimicrobial and anticancer agent. Its ability to inhibit critical enzymes and induce apoptosis suggests significant therapeutic potential. Ongoing research will be crucial to fully elucidate its mechanisms of action and optimize its pharmacological profiles for clinical applications.
Q & A
Q. What are the optimal synthetic routes for preparing N'-[2-(4-bromophenoxy)acetyl]benzohydrazide?
The compound is typically synthesized via hydrazide formation from ester precursors. For example, 2-(4-bromophenoxy)acetohydrazide can be prepared by reacting methyl 2-(4-bromophenoxy)acetate with hydrazine hydrate under reflux in methanol . Subsequent condensation with benzoyl chloride derivatives yields the target hydrazide. Reaction conditions (e.g., temperature, solvent purity) and stoichiometric ratios must be optimized to minimize side products like acylhydrazones. Purity is confirmed via melting point analysis and chromatographic techniques (TLC/HPLC) .
Q. How can spectroscopic methods confirm the structural integrity of this compound?
- FT-IR : Key peaks include the amide C=O stretch (~1685 cm⁻¹), N-H stretches (~3312 cm⁻¹), and C-Br vibrations (~600 cm⁻¹) .
- ¹H/¹³C NMR : The hydrazide NH protons appear as broad singlets (~δ 10.3 ppm), while the 4-bromophenoxy group shows aromatic protons as doublets (δ 6.8–7.6 ppm). The acetyl CH₂ group resonates at δ ~4.7 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (e.g., 367.2 g/mol for C₁₅H₁₂BrN₂O₃) .
Advanced Research Questions
Q. What structural implications arise from crystallizing non-chiral benzohydrazides in the P1 space group?
The P1 space group (Z = 1) is rare for non-chiral organic compounds. For example, N'-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide crystallizes in P1 due to unique hydrogen-bonding networks (N–H⋯O and N–H⋯N interactions) that stabilize the lattice despite the absence of chiral centers . This packing behavior suggests strong directional intermolecular forces, which may influence solubility and thermal stability. Computational studies (e.g., lattice energy calculations) can further rationalize this preference .
Q. How do substituents on the 4-bromophenoxy moiety modulate biological activity?
Substituents alter electronic and steric properties, impacting interactions with biological targets. For instance:
- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antimicrobial activity by increasing electrophilicity .
- Hydroxyl groups improve anti-inflammatory activity via hydrogen bonding with enzyme active sites (e.g., cyclooxygenase-2) .
Structure-activity relationship (SAR) studies using analogs with varying substituents (e.g., 4-fluoro, 3,5-dichloro) are critical for optimizing potency .
Q. What computational methodologies predict the compound’s interaction with biological targets?
- Molecular Docking : Used to model binding modes with enzymes like enoyl ACP reductase (target for antimicrobial activity) or DHFR (antifolate target). Docking scores correlate with experimental IC₅₀ values .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) that influence redox behavior and ligand-receptor charge transfer .
- MD Simulations : Assess stability of ligand-protein complexes over time, identifying key residues for mutagenesis studies .
Q. How do hydrogen-bonding patterns influence physicochemical properties?
In crystal structures, N–H⋯O and N–H⋯N hydrogen bonds form layered networks, enhancing thermal stability (e.g., high melting points >150°C). These interactions also reduce solubility in non-polar solvents, necessitating polar aprotic solvents (e.g., DMSO) for biological assays . Modifying hydrogen-bond donors/acceptors (e.g., replacing -NH with -OCH₃) can tune solubility without compromising activity .
Methodological Considerations
Q. How to resolve contradictions in crystallographic data for similar hydrazide derivatives?
Discrepancies in bond angles or torsion values (e.g., C–O–N vs. N–N–C) may arise from varying crystallization conditions or refinement methods (e.g., SHELXL vs. OLEX2). Cross-validate using multiple datasets (e.g., Cambridge Structural Database entries) and apply Hirshfeld surface analysis to quantify intermolecular interactions .
Q. What strategies improve yield in multi-step syntheses of substituted benzohydrazides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
